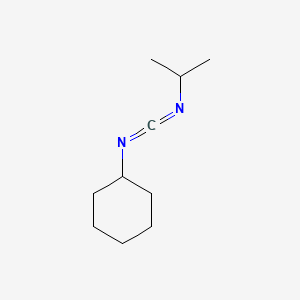

N-Cyclohexyl-N'-isopropylcarbodiimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Cyclohexyl-N'-isopropylcarbodiimide, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Peptide Synthesis

- N-Cyclohexyl-N'-isopropylcarbodiimide is prominently used in solid-phase peptide synthesis. It enhances the coupling efficiency between amino acids by activating the carboxylic acid group, which increases nucleophilicity and promotes amide bond formation.

- A study demonstrated that it performed comparably or better than dicyclohexylcarbodiimide in mediating peptide bond formation, showcasing its utility in synthesizing complex peptides such as sequences from acyl carrier proteins .

-

Bioconjugation

- This compound is employed in bioconjugation processes, linking biomolecules such as proteins and nucleic acids. Its ability to activate carboxylic acids makes it suitable for creating stable conjugates necessary for therapeutic applications and diagnostics.

- Polymer Chemistry

-

Enzyme Inhibition Studies

- Research indicates that this compound can inhibit specific ATPases by modifying critical amino acid residues. This property is significant for drug development and biochemical assays targeting enzyme activity.

Summary of Applications

Case Studies

-

Peptide Coupling Efficiency Study

- Objective : To compare the coupling efficiency of this compound with dicyclohexylcarbodiimide.

- Methodology : Amino acid coupling reactions were performed using both reagents under identical conditions.

- Findings : The study concluded that this compound yielded higher reaction rates and fewer side products, making it a superior choice for peptide synthesis .

-

Bioconjugation Application

- Objective : To evaluate the effectiveness of this compound in linking proteins to nanoparticles.

- Methodology : Various concentrations of the carbodiimide were tested for their ability to form stable protein-nanoparticle conjugates.

- Findings : The results indicated successful conjugation with high stability, suggesting potential for use in targeted drug delivery systems.

-

Enzyme Activity Modification Study

- Objective : To investigate the inhibitory effects of this compound on specific ATPases.

- Methodology : Enzyme assays were conducted to assess changes in activity post-treatment with the carbodiimide.

- Findings : Significant inhibition was observed, implicating this compound as a valuable tool in enzyme inhibition research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

3496-83-1 |

|---|---|

Molekularformel |

C10H18N2 |

Molekulargewicht |

166.26 g/mol |

InChI |

InChI=1S/C10H18N2/c1-9(2)11-8-12-10-6-4-3-5-7-10/h9-10H,3-7H2,1-2H3 |

InChI-Schlüssel |

KIQLXXNKZOFPDE-UHFFFAOYSA-N |

SMILES |

CC(C)N=C=NC1CCCCC1 |

Kanonische SMILES |

CC(C)N=C=NC1CCCCC1 |

Key on ui other cas no. |

3496-83-1 |

Synonyme |

CIC-diimide N-cyclohexyl-N'-isopropylcarbodiimide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.